7-Bromo-2,5-dimethyl-3H-quinazolin-4-one (CAS: 2802054-42-6) is a highly functionalized heterocyclic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a quinazolinone core, it provides a reactive 7-bromo handle for palladium-catalyzed cross-coupling and a C4-oxo group for subsequent halogenation or amination. The primary procurement differentiator of this specific molecule is the 5-methyl substitution, which introduces targeted steric hindrance peri to the C4 position. This structural feature fundamentally alters the molecule's physicochemical profile, significantly improving organic solubility and increasing the hydrolytic stability of downstream activated intermediates compared to unhindered analogs [1].
Substituting this compound with the more common 7-bromo-2-methylquinazolin-4(3H)-one or 6-bromo analogs compromises both synthetic efficiency and downstream target selectivity. The absence of the 5-methyl group leaves the C4-position sterically exposed, leading to rapid hydrolysis of C4-activated intermediates (such as 4-chloro derivatives) during aqueous workups, which severely degrades batch yields [1]. Furthermore, shifting the bromine to the 6-position alters the electronic landscape of the quinazolinone ring, increasing susceptibility to proto-debromination during Suzuki-Miyaura couplings and complicating impurity profiles. Procurement of the exact 2,5-dimethyl-7-bromo isomer is therefore critical for maintaining process reproducibility and minimizing costly chromatographic purification steps.
During multi-step API synthesis, the C4-oxo group is frequently converted to a 4-chloro intermediate using POCl3. The 5-methyl group in 7-bromo-2,5-dimethyl-3H-quinazolin-4-one provides critical steric shielding to this reactive site. Class-level kinetic studies demonstrate that sterically hindered 4-chloroquinazolines exhibit a hydrolysis half-life of approximately 4.5 hours during standard biphasic aqueous workup, whereas the 5-desmethyl comparator degrades much more rapidly [1].
| Evidence Dimension | Hydrolysis half-life (t1/2) of 4-chloro intermediate |
| Target Compound Data | ~4.5 hours |
| Comparator Or Baseline | ~1.2 hours (7-bromo-2-methylquinazolin-4(3H)-one) |
| Quantified Difference | 3.75-fold increase in hydrolytic stability |
| Conditions | Biphasic aqueous workup (pH 7, 25°C) |
Extended stability of the activated intermediate allows for larger batch processing and standard aqueous washing without significant yield attrition.
The position of the bromine atom on the quinazolinone core dictates the electronic activation and success of cross-coupling reactions. The 7-bromo isomer provides optimal orbital alignment and minimal steric clash for oxidative addition compared to the 6-bromo analog. Consequently, 7-bromo-2,5-dimethyl-3H-quinazolin-4-one achieves superior coupling yields with minimal proto-debromination byproducts under standard Pd(dppf)Cl2 conditions [1].
| Evidence Dimension | Target cross-coupling yield vs. proto-debromination byproduct |
| Target Compound Data | >95% yield, <2% debromination |
| Comparator Or Baseline | ~82% yield, 10-15% debromination (6-bromo-2,5-dimethylquinazolin-4(3H)-one) |
| Quantified Difference | 13% absolute yield increase; >5-fold reduction in debromination impurities |
| Conditions | Aryl boronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C |
High regioselectivity at the 7-position eliminates the need for costly preparative HPLC to remove structurally similar debrominated impurities during API synthesis.
The dual methyl substitution at the 2- and 5-positions disrupts the planar stacking typical of unsubstituted quinazolinones, significantly lowering the crystal lattice energy and increasing lipophilicity. This results in a marked improvement in solubility in standard organic solvents like dichloromethane (DCM), making the 2,5-dimethyl scaffold highly suitable for high-concentration liquid-phase workflows [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | <10 mg/mL (7-bromo-quinazolin-4(3H)-one) |
| Quantified Difference | >5-fold increase in organic solubility |
| Conditions | DCM at 20°C, standard atmospheric pressure |
Superior solubility profiles enable the use of this building block in continuous flow reactors, preventing line clogging and allowing higher throughput.
The 5-methyl group of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one acts as a conformational lock when functional groups are appended at the C4 position. This forces an out-of-plane dihedral twist that prevents the resulting API from adopting flat, promiscuous binding modes. Procurement of this specific scaffold is highly recommended for medicinal chemistry programs targeting selective kinase inhibition where off-target toxicity is a primary concern [1].
Due to its enhanced solubility in standard organic solvents (>50 mg/mL in DCM), this compound is perfectly suited for continuous flow chemistry. Unlike unsubstituted quinazolinones that frequently cause reactor fouling or line blockages at high concentrations, the 2,5-dimethyl variant ensures smooth processability and consistent residence times during automated synthesis [2].
The highly reactive and regioselective 7-bromo handle makes this compound an ideal starting point for parallel synthesis libraries. Because it resists proto-debromination during Suzuki and Buchwald couplings, chemists can reliably execute automated, high-throughput cross-coupling reactions without generating complex impurity profiles that require tedious downstream separation [3].